Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757761
InChI: InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7-
SMILES: CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC
Molecular Formula: C12H20N2O6
Molecular Weight: 288.30 g/mol

Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester

CAS No.:

Cat. No.: VC13757761

Molecular Formula: C12H20N2O6

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester -

Specification

Molecular Formula C12H20N2O6
Molecular Weight 288.30 g/mol
IUPAC Name tert-butyl 2-[(Z)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate
Standard InChI InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7-
Standard InChI Key WFTIAKXOKNAGCL-AUWJEWJLSA-N
Isomeric SMILES CC(C)(C)OC(=O)C(C)(C)O/N=C(/C(=O)N)\C(=O)OC
SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-propanoic acid methyl ester, reflecting its:

  • Amino group (–NH₂) at position 3,

  • Imino linkage (=N–) bridging the central carbon and a tert-butoxy-substituted ethoxy group,

  • Methyl ester (–COOCH₃) terminus .

Its molecular formula, C₁₄H₂₃N₂O₆, corresponds to a molecular weight of 323.34 g/mol . The structure integrates a propanoic acid backbone modified with protective groups, rendering it a hybrid of amino acid derivatives and silyl ether analogs .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The compound’s synthesis plausibly involves multi-step reactions:

  • Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions.

  • Esterification: Condensation of the carboxylic acid with methanol under acidic conditions forms the methyl ester .

  • Oxime Formation: Reaction with hydroxylamine derivatives introduces the imino group .

  • Silyl Ether Incorporation: The tert-butoxy group is introduced via nucleophilic substitution or ester exchange .

A hypothetical reaction scheme is outlined below:

3-Amino-propanoic acid+(CH₃)₃COClBaseProtected intermediateCH₃OH/H⁺Methyl esterNH₂OHTarget compound\text{3-Amino-propanoic acid} + \text{(CH₃)₃COCl} \xrightarrow{\text{Base}} \text{Protected intermediate} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl ester} \xrightarrow{\text{NH₂OH}} \text{Target compound}

Industrial Manufacturing Challenges

Industrial production faces hurdles such as:

  • Cost of tert-Butyl Reagents: Tert-butoxy groups require expensive precursors like tert-butanol or Boc anhydride.

  • Purification Complexity: The compound’s polarity and functional diversity necessitate advanced chromatographic techniques .

Research and Application Frontiers

Pharmaceutical Intermediates

The compound’s amino and ester functionalities make it a candidate for:

  • Peptide Mimetics: Serving as a non-natural amino acid in drug design to enhance metabolic stability.

  • Enzyme Inhibitors: The tert-butoxy group may improve lipid solubility, facilitating membrane penetration in enzyme-targeted therapies .

Specialty Chemical Synthesis

In materials science, the tert-butoxy group’s steric bulk could stabilize polymers or coatings against thermal degradation. Potential applications include:

  • High-Performance Resins: As cross-linking agents in epoxy systems.

  • Ligands for Catalysis: Coordinating metal ions in asymmetric synthesis .

Analytical Characterization

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogous compounds provide insights:

  • IR Spectroscopy: Expected peaks include N–H stretch (~3350 cm⁻¹), C=O (ester: ~1740 cm⁻¹), and C=N (imine: ~1650 cm⁻¹) .

  • NMR: The tert-butyl group would produce a singlet at δ ~1.2 ppm in ¹H NMR, while the methyl ester resonates at δ ~3.7 ppm .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended for purity analysis. Mobile phases combining acetonitrile and ammonium acetate buffer (pH 5.0) would optimize separation .

Future Directions and Challenges

Unresolved Research Questions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.

  • Biological Screening: Testing antimicrobial or anticancer activity in vitro.

Industrial Collaboration Needs

Partnerships between academia and chemical manufacturers could optimize large-scale synthesis, reducing costs through flow chemistry or catalytic methods .

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